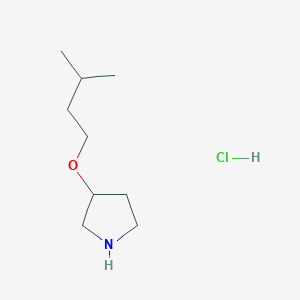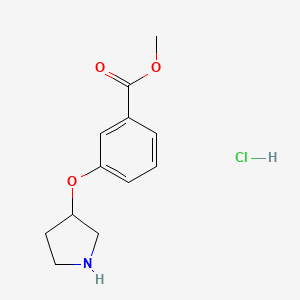
1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride
Übersicht
Beschreibung
1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride (FBP-4-YHCl) is a small organic molecule with a wide range of applications in the fields of biochemistry and physiology. It is a derivative of the piperidine family of compounds and is synthesized through a multi-step process. FBP-4-YHCl has a wide range of applications in the laboratory, ranging from biochemical and physiological studies to drug development and research.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Agent Synthesis
1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride has been utilized in the synthesis of neuroleptic agents. For instance, a study by Nakatsuka, Kawahara, and Yoshitake (1981) involved the synthesis of a neuroleptic agent, ID-4708-(piperidine-14 C), using a derivative of piperidine in metabolic studies. This synthesis process highlights the compound's utility in developing neuroleptic drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) reported the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating significant anti-acetylcholinesterase activity. This finding is critical in understanding the compound's potential therapeutic applications in conditions like Alzheimer's disease (Sugimoto et al., 1990).
Cancer Treatment Applications
Y. Teffera et al. (2013) conducted a study on novel anaplastic lymphoma kinase inhibitors, involving derivatives of piperidine for cancer treatment. Their research provides insight into the compound's role in developing cancer therapies (Teffera et al., 2013).
Antimicrobial Activity
K. Vinaya et al. (2009) explored the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, examining their efficacy as antimicrobial agents. Their research indicates the compound's potential in developing new antimicrobial drugs (Vinaya et al., 2009).
Synthesis of Radiopharmaceuticals
Proszenyák et al. (2005) studied the preparation of radiolabeled 4-(4-fluorobenzyl)piperidine, showcasing the compound's application in synthesizing radiopharmaceuticals for diagnostic imaging (Proszenyák et al., 2005).
Corrosion Inhibition
A study by S. Kaya et al. (2016) on piperidine derivatives, including 1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride, revealed their potential in corrosion inhibition, specifically for the protection of iron (Kaya et al., 2016).
Receptor Ligand Development
Research by M. B. van Niel et al. (1999) involved the development of human 5-HT1D receptor ligands using fluorinated piperidines, illustrating the compound's relevance in neuropharmacology (van Niel et al., 1999).
Development of Antipsychotic Agents
Strupczewski et al. (1985) synthesized a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, including derivatives of 1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride, for their neuroleptic activity, contributing to antipsychotic drug development (Strupczewski et al., 1985).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;;/h1-3,8,12H,4-7,9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNPZTRVPPAIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)




